1-(4-chlorophenyl)-N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}cyclopentane-1-carboxamide
Description
The compound 1-(4-chlorophenyl)-N-{5-oxo-2-phenyl-2H,4H,6H-5λ⁴-thieno[3,4-c]pyrazol-3-yl}cyclopentane-1-carboxamide features a cyclopentane backbone substituted with a 4-chlorophenyl group and a carboxamide linkage to a fused thieno[3,4-c]pyrazole moiety.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O2S/c24-17-10-8-16(9-11-17)23(12-4-5-13-23)22(28)25-21-19-14-30(29)15-20(19)26-27(21)18-6-2-1-3-7-18/h1-3,6-11H,4-5,12-15H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZJLUSGXZGWLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3=C4CS(=O)CC4=NN3C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}cyclopentane-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thieno[3,4-c]pyrazol core, followed by the introduction of the chlorophenyl and cyclopentane carboxamide groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production while maintaining high standards of quality control.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}cyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can result in derivatives with different functional groups.
Scientific Research Applications
1-(4-chlorophenyl)-N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}cyclopentane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It can be used in the development of new materials and as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}cyclopentane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Key Structural Differences
The target compound’s uniqueness lies in its thieno-pyrazole fused ring system and cyclopentane-carboxamide group. Below is a comparative analysis with structurally related compounds:
Table 1: Structural Comparison of Target Compound and Analogs
Electronic and Steric Effects
Pharmacokinetic and Physicochemical Properties
- Solubility : The target compound’s carboxamide and 5-oxo groups improve water solubility compared to highly halogenated analogs (e.g., ID 10).
- Metabolic Stability: The thieno-pyrazole system resists oxidative degradation better than simple pyrazoles or pyrrolidones (e.g., ID 6) due to fused aromatic stabilization .
- LogP : Estimated LogP for the target compound is ~3.5 (moderate lipophilicity), balancing membrane permeability and solubility. Analogs with additional chlorines (e.g., ID 10) may have higher LogP (~4.2), increasing toxicity risks.
Research Tools for Characterization
- X-ray Crystallography: SHELX and ORTEP are critical for resolving the fused thieno-pyrazole system’s conformation.
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of thieno[3,4-c]pyrazole precursors followed by coupling with substituted cyclopentanecarboxamide derivatives. Key steps include:
- Precursor preparation : Use microwave-assisted synthesis for the thieno[3,4-c]pyrazole core to reduce reaction time (60–80°C, 30 min) .
- Coupling reaction : Employ peptide coupling agents like HATU or EDCI in anhydrous DMF under nitrogen to minimize hydrolysis .
- Purification : Use gradient column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization from ethanol to achieve >95% purity .
Q. What analytical techniques are critical for confirming the molecular structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using deuterated DMSO to confirm substituent positions (e.g., chlorophenyl protons at δ 7.2–7.4 ppm; thieno-pyrazole carbonyl at δ 165–170 ppm) .
- X-ray crystallography : Resolve stereochemistry of the cyclopentane ring and thieno-pyrazole core (C–Cl bond length: ~1.74 Å; dihedral angle between rings: 85–90°) .
- HRMS : Validate molecular weight (calculated for C₂₄H₂₀ClN₃O₂S: 457.09 g/mol; observed: 457.08 ± 0.02) .
Q. How can solubility challenges be addressed for in vitro bioassays?
- Methodological Answer :
- Use co-solvent systems (e.g., 10% DMSO in PBS) for initial stock solutions.
- For low aqueous solubility (<0.1 mg/mL), employ lipid-based nanocarriers or β-cyclodextrin inclusion complexes to enhance bioavailability .
Advanced Research Questions
Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?
- Methodological Answer :
- Substituent variation : Synthesize analogs with fluorophenyl (electron-withdrawing) or methoxyphenyl (electron-donating) groups to assess electronic effects on bioactivity .
- Bioisosteric replacement : Replace the thieno-pyrazole core with pyrazolo[3,4-d]pyrimidine to evaluate metabolic stability .
- In silico modeling : Use molecular docking (AutoDock Vina) to predict binding affinity for kinase targets (e.g., EGFR, IC₅₀ correlation R² > 0.85) .
Q. How can contradictions in reported biological activity data (e.g., IC₅₀ variability) be resolved?
- Methodological Answer :
- Assay standardization : Use identical cell lines (e.g., MCF-7 for anticancer studies) and incubation times (48–72 hr) to minimize variability .
- Metabolic profiling : Conduct LC-MS/MS to identify active metabolites in different models (e.g., CYP3A4-mediated oxidation) .
- Statistical analysis : Apply ANOVA to compare datasets and identify outliers due to impurities (>90% purity threshold) .
Q. What experimental approaches are recommended for identifying molecular targets?
- Methodological Answer :
- Kinase profiling : Use a panel of 50 kinases (e.g., Eurofins KinaseProfiler) to screen inhibition at 10 µM .
- CETSA (Cellular Thermal Shift Assay) : Validate target engagement by monitoring protein thermal stability shifts in HeLa cells .
- CRISPR-Cas9 knockout : Identify resistance mechanisms in target-negative clones (e.g., MAPK pathway genes) .
Q. How can researchers assess the compound’s stability under physiological conditions?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
